2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole
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Overview
Description
2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to form the oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the chlorophenyl ring .
Scientific Research Applications
2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biology: It is used in biological studies to understand its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}acetic acid
- 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
- 2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid
Uniqueness
2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13Cl2N3OS |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H13Cl2N3OS/c14-9-4-3-8(10(15)6-9)7-20-13-18-17-12(19-13)11-2-1-5-16-11/h3-4,6,11,16H,1-2,5,7H2/t11-/m0/s1 |
InChI Key |
OOFGOWHAAIJFTN-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC(NC1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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